Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-
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Overview
Description
Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxyphenyl group: This step often involves nucleophilic substitution reactions.
Chemical Reactions Analysis
Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- can be compared with other similar compounds, such as:
Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups may exhibit similar properties but differ in their overall structure and activity.
The uniqueness of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C25H18N4O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]benzoic acid |
InChI |
InChI=1S/C25H18N4O3/c26-24-22-21(28-29-24)14-20(15-6-8-17(9-7-15)25(30)31)27-23(22)16-10-12-19(13-11-16)32-18-4-2-1-3-5-18/h1-14H,(H,30,31)(H3,26,28,29) |
InChI Key |
FKAXISSURUVAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=CC(=N3)C5=CC=C(C=C5)C(=O)O)NN=C4N |
Origin of Product |
United States |
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